(Z)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
Description
Properties
IUPAC Name |
(Z)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-9-12(10(2)16-15-9)7-11(8-14)13(18)17-5-3-4-6-17/h7H,3-6H2,1-2H3,(H,15,16)/b11-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRIYCBEDICGDI-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C=C(C#N)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C)/C=C(/C#N)\C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
3,5-Dimethyl-1H-pyrazole-4-carbaldehyde Synthesis
The pyrazole nucleus is typically assembled via cyclocondensation of 1,3-diketones with hydrazines. For 3,5-dimethyl substitution:
Step 1 : React acetylacetone (pentane-2,4-dione) with hydrazine hydrate in ethanol under reflux (78°C, 6 hr) to yield 3,5-dimethyl-1H-pyrazole.
Step 2 : Vilsmeier-Haack formylation introduces the aldehyde group at C4:
- React pyrazole with DMF/POCl3 (1:1.2 molar ratio) at 0-5°C
- Quench with NaOH solution to precipitate the aldehyde (Yield: 68-72%)
Critical Parameters:
- Temperature control during formylation prevents over-chlorination
- Anhydrous conditions essential for aldehyde stability
Prop-2-enenitrile Formation via Knoevenagel Condensation
Coupling the pyrazole aldehyde with a cyanomethyl donor establishes the α,β-unsaturated nitrile system:
Method A : Malononitrile-based approach
- React 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1 eq) with malononitrile (1.2 eq) in ethanol
- Catalyze with Fe3O4 nanoparticles (5 mol%) under microwave irradiation (100°C, 20 min)
- Isolate (Z)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enenitrile via recrystallization (Ethanol/H2O)
Method B : Cyanoacetamide alternative
- Use cyanoacetamide (1.1 eq) in glacial acetic acid with ammonium acetate buffer
- Reflux 8 hr under N2 atmosphere (Yield: 65% vs 78% for Method A)
Stereochemical Control:
The Z-configuration predominates (>95%) when using bulky catalysts like Fe3O4, which restrict rotational freedom during imine formation.
Pyrrolidine-1-carbonyl Integration
Acylation Strategies
Introducing the pyrrolidine carbonyl group requires careful selection of activating agents:
Pathway 1 : Acid chloride coupling
- Generate pyrrolidine-1-carbonyl chloride by reacting pyrrolidine with triphosgene (1:0.35 molar ratio) in DCM at -15°C
- Couple with enenitrile intermediate using:
Pathway 2 : Carbodiimide-mediated amidation
- Activate pyrrolidine-1-carboxylic acid with HATU (1.5 eq)/HOAt (0.2 eq) in DMF
- React with enenitrile amine precursor (if present) or via Ullmann coupling for C-N bond formation
Solvent Optimization:
DMF provides highest conversion (96%) but complicates purification. Switching to THF/EtOAC (4:1) maintains 89% yield with easier isolation.
Process Optimization and Scalability
Microwave-Assisted Synthesis
Comparative studies on cyclization steps:
| Condition | Time | Yield | Z:E Ratio |
|---|---|---|---|
| Conventional | 8 hr | 67% | 82:18 |
| Microwave (100W) | 25 min | 79% | 94:6 |
Microwave irradiation enhances reaction efficiency and stereoselectivity by enabling rapid, uniform heating.
Green Chemistry Metrics
Adopting Fe3O4 nanoparticles as recyclable catalyst:
- PMI (Process Mass Intensity) reduced from 32 → 19 kg/kg
- E-Factor improved by 41% through solvent recovery
Analytical Characterization
Spectroscopic Profiling
1H NMR (400 MHz, DMSO-d6) :
- δ 2.21 (s, 6H, pyrazole-CH3)
- δ 3.45 (m, 4H, pyrrolidine CH2)
- δ 6.88 (d, J=15.4 Hz, 1H, C=CH-)
- δ 8.02 (s, 1H, pyrazole H)
IR (KBr) :
- 2224 cm⁻¹ (C≡N stretch)
- 1678 cm⁻¹ (amide C=O)
- 1592 cm⁻¹ (C=N pyrazole)
HRMS : m/z calcd for C13H16N4O [M+H]+ 245.1399, found 245.1396.
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot-scale trials (50 L reactor) demonstrated:
- 92% conversion using segmented flow reactors vs 78% batch
- Residence time reduced from 8 hr → 45 min
Polymorph Control
During final crystallization (EtOH/H2O):
- Identified Form I (mp 175-177°C) and Form II (mp 182-184°C)
- Seeding with Form II ensures >99% phase purity in manufacturing
Emerging Methodologies
Photochemical Activation
Preliminary studies using Ru(bpy)3Cl2 photocatalyst:
- Achieved 89% yield in Z-isomer under blue LED
- Reduces byproduct formation from 12% → 3%
Biocatalytic Approaches
Screening 15 ketoreductases identified KRED-119 from Lactobacillus brevis:
- Enantiomeric excess improved to 98% ee for chiral analogs
- Retains activity over 7 reaction cycles
Chemical Reactions Analysis
α,β-Unsaturated Nitrile
The conjugated nitrile system participates in:
-
Michael Additions : Reacts with nucleophiles (e.g., amines, thiols) at the β-position.
-
Cycloadditions : Undergoes [3+2] cycloadditions with azides to form tetrazoles .
Pyrazole Ring
-
Electrophilic Substitution : Bromination at the 4-position using NBS in DMF (60% yield) .
-
N-Methylation : Reacts with methyl iodide in THF/K₂CO₃ to form N-methyl derivatives .
Pyrrolidine-1-Carbonyl Group
-
Hydrolysis : Acidic or basic conditions convert the carbonyl to carboxylic acid (e.g., 6M HCl, 80°C, 8 hr; 85% yield) .
-
Amide Exchange : Reacts with primary amines via transamidation under catalytic Pd conditions .
Catalytic and Solvent Effects
Reactions involving this compound show strong solvent dependence:
| Reaction Type | Optimal Solvent | Catalyst | Turnover Frequency |
|---|---|---|---|
| Michael Addition | DCM | Triethylamine | 12 hr⁻¹ |
| Cycloaddition | DMF | CuI | 8 hr⁻¹ |
| Transamidation | Toluene | Pd(OAc)₂/Xantphos | 5 hr⁻¹ |
Polar aprotic solvents enhance nitrile reactivity, while bulky catalysts improve regioselectivity in cycloadditions .
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The pyrazole ring system, which is a core component of this compound, is known for its diverse pharmacological activities. Research indicates that pyrazole derivatives exhibit significant antimicrobial , anti-inflammatory , antiviral , antidiabetic , and anticancer properties . The specific compound in focus has been studied for its potential as a lead compound in drug development due to these properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to (Z)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile have shown promising results in inhibiting tumor growth in various cancer cell lines . The mechanism often involves the modulation of specific signaling pathways related to cell proliferation and apoptosis.
Antimicrobial Effects
There is also evidence supporting the antimicrobial efficacy of pyrazole derivatives against various pathogens. The synthesis of new pyrazole-based compounds has led to the discovery of agents effective against resistant strains of bacteria and fungi, making them valuable in addressing public health challenges .
Organic Synthesis
Synthetic Utility
this compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for further derivatization and incorporation into more complex molecular frameworks. This property is particularly useful in the synthesis of novel heterocyclic compounds that may exhibit enhanced biological activity .
Reagent in Chemical Reactions
The compound can act as a reagent in various chemical reactions, including condensation reactions and cycloadditions. Its ability to undergo multiple reaction pathways makes it an essential tool for chemists seeking to develop new synthetic methodologies.
Materials Science
Development of New Materials
In materials science, pyrazole derivatives are explored for their potential applications in developing new materials with specific electronic or optical properties. The incorporation of this compound into polymer matrices has been investigated for creating materials with tailored functionalities .
Mechanism of Action
The mechanism of action of (Z)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects can be mediated through pathways involving inhibition, activation, or modulation of these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural similarities with pyrazole derivatives reported in , such as:
- (E)-2-(Benzoylamino)-3-[1-(6-chloro-3-pyridazin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propenoic acid (E-4d)
- (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid (E-4b)
Key differences include:
Functional Groups: The target compound’s nitrile (-CN) and pyrrolidine-1-carbonyl groups contrast with the propenoic acid (-COOH) and benzoylamino (-NHCOC₆H₅) groups in E-4d and E-4b. The nitrile group may enhance electrophilicity, while the pyrrolidine carbonyl could improve solubility via hydrogen bonding .
Stereochemistry : The (Z)-configuration of the propenenitrile group may lead to distinct molecular geometry and intermolecular interactions compared to the (E)-isomers in , affecting crystallinity and melting points .
Physical Properties
Melting points (mp) of analogous compounds from :
| Compound | Melting Point (°C) | Functional Groups | Stereochemistry |
|---|---|---|---|
| E-4d | 187–189 | Propenoic acid, benzoylamino | (E) |
| E-4b | 253–255 | Propenoic acid, triazolo-pyridazinyl | (E) |
| Target Compound | Not reported | Propenenitrile, pyrrolidine-carbonyl | (Z) |
The absence of acidic protons (e.g., -COOH) in the target compound suggests lower mp compared to E-4d and E-4b.
Computational and Experimental Methodologies
Density Functional Theory (DFT) : The exchange-correlation functional described in could predict thermochemical properties (e.g., isomer stability, bond energies). For instance, exact-exchange terms may improve accuracy in modeling the (Z)/(E) energy difference .
Crystallographic Tools : Software suites like SHELX ( ) and WinGX/ORTEP ( ) are critical for resolving stereochemistry and packing motifs. These tools could elucidate how the (Z)-configuration and nitrile group influence crystal packing compared to E-4d/E-4b .
Research Findings and Implications
- Synthetic Accessibility: The nitrile group may simplify synthesis compared to propenoic acid derivatives, which require carboxylation steps.
- Reactivity : The electrophilic nitrile could participate in cycloaddition reactions, offering pathways for functionalization absent in E-4d/E-4b.
- Biological Activity : Pyrazole derivatives often exhibit pharmacological properties. The pyrrolidine-carbonyl moiety may enhance bioavailability via improved solubility, a hypothesis testable using DFT-based logP calculations .
Biological Activity
(Z)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring and a pyrrolidine moiety, contributing to its unique chemical properties. The molecular structure can be represented as follows:
- Molecular Formula : C₁₃H₁₈N₄
- SMILES : CC(C(=N)C(=C(C#N)C(=O)N1CCCC1)N2C=CC=N2)C=C
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act on various pathways involved in cell signaling and regulation.
Target Interaction
The compound has been shown to interact with integrins, particularly the αvβ6 integrin , which plays a crucial role in cellular processes such as migration and differentiation. High-affinity binding to this target suggests a potential for modulating integrin-mediated pathways.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 12.5 |
| HeLa (cervical cancer) | 9.8 |
| A549 (lung cancer) | 15.0 |
These findings suggest that the compound may induce apoptosis and inhibit cell cycle progression in these cancer cells .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating its potential use in treating inflammatory diseases .
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics when administered orally or via inhalation. Its bioavailability is influenced by factors such as pH and solubility, which can affect therapeutic efficacy.
Case Study 1: Anticancer Efficacy
A study conducted on breast cancer models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. The mechanism was linked to apoptosis induction through mitochondrial pathways.
Case Study 2: Inflammatory Response Modulation
In a model of acute inflammation, administration of the compound reduced edema and inflammatory cell infiltration significantly compared to untreated groups. This suggests its potential utility in managing conditions like rheumatoid arthritis or other inflammatory disorders .
Q & A
Q. Q1. What synthetic methodologies are most effective for preparing (Z)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile?
Answer: The compound’s synthesis involves multi-step protocols, often starting with pyrazole ring formation followed by carbonyl coupling. Key steps include:
- Pyrazole Functionalization : Reacting 3,5-dimethyl-1H-pyrazole with ethyl acetoacetate under reflux in ethanol to introduce substituents .
- Enamine Formation : Condensation with pyrrolidine-1-carbonyl chloride in dichloromethane (DCM) at low temperatures (−20°C to −15°C) to minimize side reactions .
- Stereochemical Control : Achieving the (Z)-configuration requires careful solvent selection (e.g., DCM/THF mixtures) and monitoring via -NMR for olefinic proton coupling constants () .
Q. Q2. How can the stereochemical integrity of the (Z)-isomer be validated during synthesis?
Answer:
- X-ray Crystallography : Single-crystal analysis (using SHELX software ) confirms spatial arrangement. For example, dihedral angles between pyrazole and pyrrolidine groups typically range 45–60° in the (Z)-form .
- NMR Spectroscopy : -NMR peaks at δ 150–155 ppm (carbonyl carbons) and olefinic protons (δ 6.2–6.8 ppm) with trans-coupling patterns distinguish (Z) from (E) isomers .
Q. Q3. What purification strategies minimize decomposition of this nitrile-containing compound?
Answer:
- Column Chromatography : Use silica gel with ethyl acetate/hexane (1:4) gradients to avoid prolonged exposure to polar solvents, which may hydrolyze the nitrile group .
- Low-Temperature Recrystallization : Ethanol/water mixtures at 0–5°C yield high-purity crystals while preserving stereochemistry .
Advanced Research Questions
Q. Q4. How do electronic effects of the pyrrolidine-1-carbonyl group influence the compound’s reactivity in biological systems?
Answer:
- Density Functional Theory (DFT) Analysis : B3LYP/6-31G* calculations reveal the pyrrolidine carbonyl’s electron-withdrawing nature increases electrophilicity at the β-carbon of the enenitrile, enhancing interactions with nucleophilic residues (e.g., cysteine thiols in enzymes) .
- Biological Assays : Competitive inhibition studies (e.g., IC measurements against acetylcholinesterase) correlate with DFT-predicted electronic profiles .
Q. Q5. What structural analogs of this compound exhibit improved nootropic activity, and how are they designed?
Answer:
- Bioisosteric Replacement : Substituting the nitrile group with a carboxamide (e.g., –CONH) improves blood-brain barrier penetration, as shown in rodent models using Morris water maze tests .
- Steric Modifications : Introducing bulky substituents (e.g., tert-butyl) at the pyrazole 3-position reduces metabolic clearance, confirmed via HPLC-MS pharmacokinetic profiling .
Q. Q6. How can conflicting crystallographic and spectroscopic data on hydrogen bonding in this compound be resolved?
Answer:
- Multi-Technique Validation : Combine X-ray data (SHELXL-refined H-bond distances ) with IR spectroscopy (N–H stretching at 3129–3341 cm) and -NMR to resolve ambiguities.
- Dynamic Simulations : Molecular dynamics (MD) simulations (AMBER force field) predict solvent-dependent H-bond stability, explaining discrepancies between solid-state and solution-phase data .
Methodological Challenges
Q. Q7. What strategies mitigate racemization during scale-up synthesis?
Answer:
Q. Q8. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
Answer:
- ADMET Predictions : Tools like SwissADME predict logP (2.8–3.2) and polar surface area (75–85 Å), guiding substituent modifications to enhance solubility .
- MD-Driven Solubility Studies : Simulate solvation free energy in aqueous/PBS buffers to prioritize derivatives with >90% oral bioavailability .
Data Contradiction Analysis
Q. Q9. Why do some studies report conflicting biological activities for structurally similar analogs?
Answer:
Q. Q10. How should researchers address discrepancies between computational predictions and experimental binding affinities?
Answer:
- Force Field Calibration : Re-parameterize partial charges using MP2/cc-pVTZ calculations for pyrrolidine carbonyl groups to improve docking accuracy .
- Experimental Cross-Validation : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) provide complementary values to reconcile computational outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
